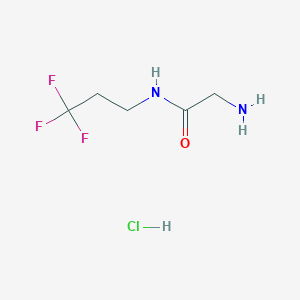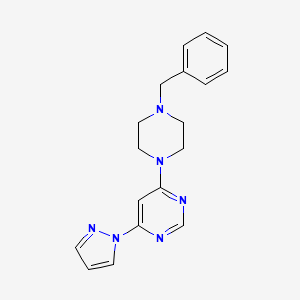![molecular formula C14H18N4O2 B2453158 1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-26-5](/img/structure/B2453158.png)
1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . It has a molecular weight of 140.1399 . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows various peaks corresponding to different types of hydrogen atoms in the molecule . The 13C NMR spectrum provides information about the carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point is 159–161°C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .
Scientific Research Applications
Regioselective Synthesis and Amination
The compound 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione demonstrates interesting chemistry with alkylamides, leading to regioselective amination. This reaction, facilitated by oxidizing agents, produces 7-amino derivatives and showcases the compound's potential in creating various amine-substituted pyrimidines, which could have further applications in pharmaceutical synthesis and materials science (Gulevskaya et al., 1994).
Pyridinium Ylide-Based Synthesis
A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines employs 1,3-dimethyl pyrimidine-2,4(1H,3H)-dione in a domino Knoevenagel condensation–Michael addition–cyclization. This approach highlights the compound's versatility in sustainable chemistry, enabling the synthesis of complex heterocycles without chromatographic purification, thus contributing to environmentally friendly chemical practices (Ahadi et al., 2014).
Catalyzed Multicomponent Synthesis
The compound also serves as a core reactant in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives. Utilizing triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica as a catalyst, this method underscores the compound's utility in creating structurally diverse molecules. Such syntheses are crucial for developing new materials and biologically active molecules, showcasing potential applications in drug discovery and material science (Rahmani et al., 2018).
Photophysical Properties and pH-Sensing
Pyrimidine-phthalimide derivatives, based on the donor–π–acceptor (D–π–A) model, have been synthesized to exhibit solid-state fluorescence and positive solvatochromism. These properties indicate the compound's potential in developing new optical materials and pH sensors, suggesting applications in sensing technologies and molecular electronics (Yan et al., 2017).
Anticancer Activities
Pyrimidin-2,4-diones derivatives, related in structure, have demonstrated significant anti-cancer activities against various human tumor cell lines. This suggests potential therapeutic applications of related compounds in cancer treatment, highlighting the importance of structural motifs found in 1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione for medicinal chemistry (Singh & Paul, 2006).
Mechanism of Action
The mechanism of action of this compound, particularly in its role as an anticancer agent, involves interaction with various cancer targets. These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-piperidin-1-ylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-16-12-11(13(19)17(2)14(16)20)10(6-7-15-12)18-8-4-3-5-9-18/h6-7H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRTZMDYJIMIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2453077.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)


![2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2453084.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453088.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453090.png)
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2453091.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2453092.png)


![1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea](/img/structure/B2453096.png)
![(E)-4-(Dimethylamino)-N-[1-(4-fluorophenyl)-3-morpholin-4-ylpropyl]but-2-enamide](/img/structure/B2453097.png)